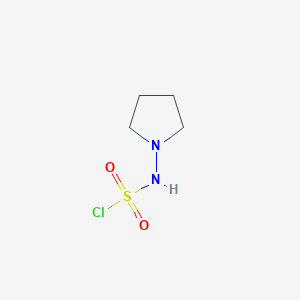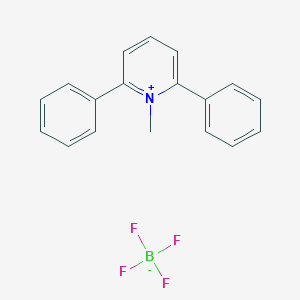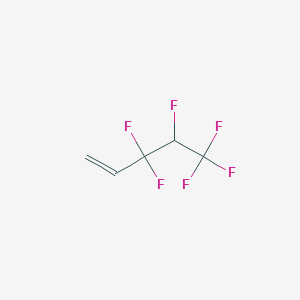![molecular formula C12H16N6O2 B14147553 N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B14147553.png)
N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring and a methoxy-propan-2-yloxyphenyl group
準備方法
The synthesis of 1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine typically involves a multi-step process:
Formation of the Methoxy-Propan-2-yloxyphenyl Intermediate: This step involves the reaction of 3-methoxyphenol with 2-bromopropane in the presence of a base such as potassium carbonate to form 3-methoxy-4-propan-2-yloxyphenyl.
Synthesis of the Tetrazole Ring: The tetrazole ring is synthesized by reacting sodium azide with a suitable nitrile precursor under acidic conditions.
Coupling Reaction: The final step involves the coupling of the methoxy-propan-2-yloxyphenyl intermediate with the tetrazole ring using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy or propan-2-yloxy groups, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine can be compared with similar compounds such as:
1-[(E)-(3-methoxy-4-ethoxyphenyl)methylideneamino]tetrazol-5-amine: This compound has an ethoxy group instead of a propan-2-yloxy group, which may affect its reactivity and biological activity.
1-[(E)-(3-methoxy-4-butoxyphenyl)methylideneamino]tetrazol-5-amine: The presence of a butoxy group introduces additional steric hindrance, potentially altering its interactions with molecular targets.
特性
分子式 |
C12H16N6O2 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C12H16N6O2/c1-8(2)20-10-5-4-9(6-11(10)19-3)7-14-18-12(13)15-16-17-18/h4-8H,1-3H3,(H2,13,15,17)/b14-7+ |
InChIキー |
CPQSEZYZXVYQTH-VGOFMYFVSA-N |
異性体SMILES |
CC(C)OC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)OC |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)OC |
溶解性 |
11.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)

![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)

![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)

![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)


![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)

![Methyl 2-(1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetate](/img/structure/B14147560.png)
